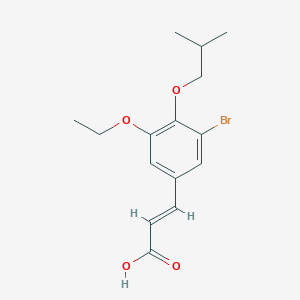![molecular formula C26H24FN3O4 B2640435 2-amino-6-(3,4-dimethoxyphenethyl)-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 758703-74-1](/img/structure/B2640435.png)
2-amino-6-(3,4-dimethoxyphenethyl)-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-6-(3,4-dimethoxyphenethyl)-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C26H24FN3O4 and its molecular weight is 461.493. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Carcinogenicity Studies
Studies have identified the presence of heterocyclic amines, similar in structure to the compound , in the urine of healthy individuals consuming a normal diet. Such compounds are known for their potential carcinogenicity. Ushiyama et al. (1991) reported the detection of heterocyclic amines in the urine of individuals not receiving parenteral alimentation, suggesting continuous human exposure to these carcinogens through food. The research emphasized the importance of understanding the exposure levels of such compounds due to their potential carcinogenic nature (Ushiyama et al., 1991).
Wakabayashi et al. (1993) expanded on this by quantifying these carcinogenic heterocyclic amines in various cooked foods, highlighting that humans are continuously exposed to such compounds through their normal diet. The study provided insights into the levels of daily exposure to such amines, comparing them to other known carcinogens (Wakabayashi et al., 1993).
Metabolic Studies
The metabolic pathways and the formation of macromolecular adducts by heterocyclic amines similar to the compound have been a focus in understanding their potential toxicity and carcinogenicity. Turteltaub et al. (1999) used accelerator mass spectrometry to study protein and DNA adduct formation by low doses of heterocyclic amines in rodents, comparing the adduct levels to those formed in humans. The study found that protein and DNA adduct levels were dose-dependent in rodents and were generally higher in human tissues compared to rodents, suggesting differences in metabolism and potential toxicity between species (Turteltaub et al., 1999).
Epidemiological Studies
Research has also explored the relationship between the intake of heterocyclic amines and the occurrence of diseases such as cancer and kidney stones in human populations. For instance, a prospective study by Cross et al. (2005) investigated the association between meat and meat mutagens, specifically a heterocyclic amine similar to the compound , and prostate cancer risk, revealing a positive association and supporting the idea that such compounds may act as prostate carcinogens (Cross et al., 2005).
Similarly, a cross-sectional study by Zhang et al. (2022) investigated the relationship between heterocyclic amines and the risk of kidney stones, suggesting a potential link between increased urinary concentrations of certain heterocyclic amines and an increased risk of kidney stones, emphasizing the need for understanding the health implications of exposure to such compounds (Zhang et al., 2022).
特性
IUPAC Name |
2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O4/c1-15-12-22-24(23(19(14-28)25(29)34-22)17-5-7-18(27)8-6-17)26(31)30(15)11-10-16-4-9-20(32-2)21(13-16)33-3/h4-9,12-13,23H,10-11,29H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEXPMYQIORODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)F)C(=O)N1CCC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2640352.png)

![N-Methyl-N-[2-oxo-2-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]ethyl]prop-2-enamide](/img/structure/B2640359.png)
![3-Iodo-2-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2640361.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2640362.png)
![7-[2-(4-Ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)chromen-2-one](/img/structure/B2640363.png)
![2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine](/img/structure/B2640364.png)
![N-(2-chlorobenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2640365.png)

![7-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2640367.png)
![8-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2640368.png)


![N-[(3-methoxyphenyl)methyl]-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide](/img/structure/B2640375.png)